molecular formula C7H3BrFNO3 B12470077 2-Bromo-4-fluoro-5-nitrobenzaldehyde CAS No. 1805556-76-6

2-Bromo-4-fluoro-5-nitrobenzaldehyde

Cat. No.: B12470077
CAS No.: 1805556-76-6
M. Wt: 248.01 g/mol
InChI Key: FNYHMIHKYCGMGX-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-5-nitrobenzaldehyde is an aromatic compound with the molecular formula C7H3BrFNO3 It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzaldehyde core

Synthetic Routes and Reaction Conditions:

    Nitration of 2-Bromo-4-fluorobenzaldehyde: The starting material, 2-Bromo-4-fluorobenzaldehyde, can be nitrated using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to avoid over-nitration.

    Bromination of 4-Fluoro-5-nitrobenzaldehyde: Alternatively, 4-Fluoro-5-nitrobenzaldehyde can be brominated using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is usually conducted at room temperature.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed.

Types of Reactions:

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Reduction: Tin(II) chloride in hydrochloric acid, catalytic hydrogenation.

    Substitution: Amines, thiols, alkoxides, often in the presence of a base or catalyst.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed:

    Reduction: 2-Bromo-4-fluoro-5-aminobenzaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2-Bromo-4-fluoro-5-nitrobenzoic acid.

Scientific Research Applications

2-Bromo-4-fluoro-5-nitrobenzaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Medicinal Chemistry: It is investigated for its potential biological activities and as a building block for drug discovery.

    Chemical Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-5-nitrobenzaldehyde depends on its specific application. In organic synthesis, its reactivity is governed by the electron-withdrawing effects of the bromine, fluorine, and nitro groups, which influence the reactivity of the aldehyde group. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

    2-Bromo-4-fluorobenzaldehyde: Lacks the nitro group, making it less reactive in certain types of reactions.

    4-Fluoro-5-nitrobenzaldehyde:

    2-Bromo-5-nitrobenzaldehyde: Lacks the fluorine atom, altering its electronic properties and reactivity.

Uniqueness: 2-Bromo-4-fluoro-5-nitrobenzaldehyde is unique due to the combination of bromine, fluorine, and nitro groups on the benzaldehyde core. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

CAS No.

1805556-76-6

Molecular Formula

C7H3BrFNO3

Molecular Weight

248.01 g/mol

IUPAC Name

2-bromo-4-fluoro-5-nitrobenzaldehyde

InChI

InChI=1S/C7H3BrFNO3/c8-5-2-6(9)7(10(12)13)1-4(5)3-11/h1-3H

InChI Key

FNYHMIHKYCGMGX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])F)Br)C=O

Origin of Product

United States

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